1-Butyl-3-methylimidazolium tetrafluoroborate

Electrochemistry Battery Electrolytes Electrochemical Stability

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄], CAS 174501-65-6) is a second-generation room-temperature ionic liquid (RTIL) characterized by a weakly coordinating tetrafluoroborate anion paired with the 1-butyl-3-methylimidazolium cation. As a 'classical' imidazolium-based IL, it offers a foundational balance of moderate viscosity (~0.136 Pa·s at 25°C ), a wide electrochemical window (up to 4.7 V ), and high thermal stability (decomposition onset ~375°C ), positioning it as a benchmark hydrophobic solvent for electrochemical, synthetic, and separation applications.

Molecular Formula C8H15BF4N2
Molecular Weight 226.03 g/mol
CAS No. 174501-65-6
Cat. No. B068384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methylimidazolium tetrafluoroborate
CAS174501-65-6
Synonyms1-butyl-3-methylimidazolium tetrafluoroborate
B-MI-TFB
BMIM-BF4
Molecular FormulaC8H15BF4N2
Molecular Weight226.03 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)C
InChIInChI=1S/C8H15N2.BF4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1
InChIKeyLSBXQLQATZTAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-methylimidazolium tetrafluoroborate (CAS 174501-65-6): Procurement Baseline for [BMIM][BF₄] Ionic Liquid


1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄], CAS 174501-65-6) is a second-generation room-temperature ionic liquid (RTIL) characterized by a weakly coordinating tetrafluoroborate anion paired with the 1-butyl-3-methylimidazolium cation. As a 'classical' imidazolium-based IL, it offers a foundational balance of moderate viscosity (~0.136 Pa·s at 25°C [1]), a wide electrochemical window (up to 4.7 V [2]), and high thermal stability (decomposition onset ~375°C [3]), positioning it as a benchmark hydrophobic solvent for electrochemical, synthetic, and separation applications. Its properties are highly reproducible and well-documented in the ILThermo database [4], making it a reliable starting point for process design and method development.

1-Butyl-3-methylimidazolium tetrafluoroborate: Why [BMIM][BF₄] Cannot Be Casually Swapped


Procuring a 'generic' 1-butyl-3-methylimidazolium ionic liquid without careful anion selection is a critical failure point in process design. While the [BMIM] cation provides a common hydrophobic and structural backbone, the choice of anion dictates the ionic liquid's fundamental physicochemical and electrochemical identity. Direct comparisons within the [BMIM][X] family reveal stark contrasts: for instance, [BMIM][Cl] is a water-miscible, high-viscosity liquid with negligible electrochemical stability [1], whereas [BMIM][PF₆] offers higher ionic conductivity but lower thermal compatibility and different solvation power compared to [BMIM][BF₄] [2]. Substituting [BMIM][BF₄] with a close analog without quantitative cross-validation of the specific property of interest (e.g., electrochemical window, viscosity, or CO₂ solubility) will almost certainly lead to suboptimal or failed experimental outcomes [3]. The following sections provide the quantitative evidence required to justify the specific selection of the tetrafluoroborate variant.

1-Butyl-3-methylimidazolium tetrafluoroborate: A Quantitative Differentiation Guide Against Key [BMIM][X] Alternatives


Electrochemical Window: [BMIM][BF₄] vs. Halide-Based [BMIM] Ionic Liquids

The electrochemical stability of [BMIM][BF₄] is vastly superior to that of halide-based [BMIM] ionic liquids, making it the clear choice for electrochemical applications requiring a wide, stable potential range. Direct head-to-head cyclic voltammetry measurements show that [BMIM][BF₄] exhibits an electrochemical window of 4.7 V, which is 2.0 V wider than the 2.7 V window of [BMIM][Br] [1]. This difference is fundamental to the anion's resistance to oxidation, as the [BF₄]⁻ anion is much more stable than [Br]⁻.

Electrochemistry Battery Electrolytes Electrochemical Stability

Dynamic Viscosity: [BMIM][BF₄] vs. [BMIM][PF₆] for Practical Handling

For applications where fluid handling and mass transport are critical, [BMIM][BF₄] offers a significant advantage over its common analog [BMIM][PF₆] due to its substantially lower viscosity. Cross-study comparison of literature values confirms that the dynamic viscosity of [BMIM][BF₄] is approximately 0.136 Pa·s at 25°C, whereas [BMIM][PF₆] is more than 2.7 times more viscous at 0.374 Pa·s under the same conditions [1]. This lower viscosity facilitates easier stirring, pumping, and faster diffusion kinetics in solution-phase reactions.

Rheology Fluid Dynamics Process Engineering

Ionic Conductivity: [BMIM][BF₄] vs. [BMIM][PF₆] and Other Fluorinated Anions

While not the highest-conductivity ionic liquid in its class, [BMIM][BF₄] offers a balanced ionic conductivity profile that is notably superior to the highly viscous [BMIM][PF₆]. Comprehensive measurements of self-diffusion and ionic conductivity show a clear anion-dependent trend. At 30°C, the ionic conductivity of [BMIM][BF₄] is intermediate between the lower-conductivity [BMIM][PF₆] and the higher-conductivity [BMIM][(CF₃SO₂)₂N] [1]. This places [BMIM][BF₄] in a sweet spot, providing sufficient conductivity for many electrochemical applications without the higher cost or water-sensitivity often associated with other high-conductivity anions.

Electrolytes Ionic Conductivity Electrochemical Devices

Thermal Stability and Compatibility: [BMIM][BF₄] vs. [BMIM][PF₆] as a Stabilizer

In applications where ionic liquids serve as stabilizers or reaction media for thermally sensitive compounds, the specific choice of anion can dramatically alter safety margins. A direct comparative study on the thermal stability of diethyl azodicarboxylate (DEAD) dissolved in three ionic liquids revealed that [BMIM][BF₄] provides superior compatibility compared to [BMIM][PF₆]. The compatibility order was determined as [BMIM][NTf₂] > [BMIM][BF₄] > [BMIM][PF₆] [1]. This means that a solution of DEAD in [BMIM][BF₄] is thermally safer than one in [BMIM][PF₆], a critical distinction for process safety and transportation.

Thermal Analysis Process Safety Stabilizers

CO₂ Solubility: [BMIM][BF₄] vs. [BMIM][Ac] for Physical vs. Chemical Absorption

The mechanism of CO₂ uptake is fundamentally different between [BMIM][BF₄] and the chemically absorbing ionic liquid [BMIM][Ac] (1-butyl-3-methylimidazolium acetate). A direct comparative study at 298.15 K and pressures up to 50 bar showed that [BMIM][BF₄] acts as a physical solvent, exhibiting lower but fully reversible CO₂ solubility, while [BMIM][Ac] exhibits much higher solubility through a chemical reaction, which complicates regeneration [1]. This distinction is critical for designing efficient, cyclic gas separation processes where ease of solvent regeneration is paramount.

Gas Separation CO₂ Capture Green Chemistry

Aquatic Toxicity: [BMIM][BF₄] vs. [BMIM][Cl] in Zebrafish Model

For researchers and industries prioritizing environmental, health, and safety (EHS) profiles, the acute aquatic toxicity of [BMIM][BF₄] is a key differentiator. A direct comparative study in zebrafish (Danio rerio) determined the 96-hour LC50 values for [BMIM][BF₄] and [BMIM][Cl]. The LC50 for [BMIM][BF₄] was 604.6±56.2 mg/L, compared to 632.8±67.4 mg/L for [BMIM][Cl] [1]. While both are classified as 'practically harmless' in this acute assay, the data quantifies the slightly higher toxicity of the tetrafluoroborate salt, which must be factored into risk assessments and solvent selection where aquatic release is a concern.

Toxicology Environmental Fate Green Chemistry

1-Butyl-3-methylimidazolium tetrafluoroborate: Validated Application Scenarios Based on Differentiated Performance


High-Voltage Electrolyte Component for Batteries and Supercapacitors

When formulating electrolytes for next-generation energy storage devices, the wide electrochemical window of [BMIM][BF₄] (4.7 V, [1]) is a non-negotiable requirement. This property directly enables the study of high-voltage cathode materials and the design of supercapacitors with extended operating voltages, a feat impossible with halide-based ionic liquids like [BMIM][Br] which decompose at a much lower 2.7 V [1]. The moderate ionic conductivity and lower viscosity of [BMIM][BF₄] compared to [BMIM][PF₆] also ensure practical wetting of electrodes and acceptable rate capability in the final device.

Green Solvent for High-Throughput Chemical Synthesis and Catalysis

[BMIM][BF₄] is the solvent of choice for catalytic reactions and high-throughput synthesis where a non-volatile, thermally stable, and easily handled medium is required. Its significantly lower viscosity compared to [BMIM][PF₆] (0.136 vs 0.374 Pa·s [2]) enables more efficient mixing and faster reagent diffusion, accelerating reaction kinetics. Furthermore, its well-characterized thermal stability up to 193°C for 1-hour operations [3] provides a wide, safe operating window for reactions conducted at elevated temperatures, ensuring it remains inert and non-volatile throughout the process.

Physical Solvent for Reversible CO₂ Capture in Cyclic Separation Processes

In pressure-swing or temperature-swing CO₂ capture systems, the physical absorption mechanism of [BMIM][BF₄] is a key advantage over chemically reactive solvents like [BMIM][Ac] [4]. The complete reversibility of CO₂ solubility in [BMIM][BF₄] (e.g., from a mole fraction of 0.4876 at 4.35 MPa down to near zero at atmospheric pressure [5]) allows for low-energy solvent regeneration. This makes [BMIM][BF₄] an ideal candidate for supported ionic liquid membranes (SILMs) and other cyclic absorption processes where minimizing the energy penalty for regeneration is paramount for economic viability.

Safe Stabilizer for Reactive Chemical Intermediates

For the safe handling, storage, and transportation of shock- or heat-sensitive compounds like diethyl azodicarboxylate (DEAD), [BMIM][BF₄] serves as a smart stabilizer. Its intermediate compatibility with DEAD, proven to be superior to the less stable [BMIM][PF₆] [6], provides a crucial margin of thermal safety. The use of [BMIM][BF₄] in this context directly mitigates the risk of thermal runaway, a benefit supported by quantitative thermal safety analysis, and enables the industrial-scale use of otherwise hazardous reagents under safer conditions.

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